molecular formula C12H11BrClN B1285045 6-Bromo-4-chloro-2-propylquinoline CAS No. 930570-34-6

6-Bromo-4-chloro-2-propylquinoline

Cat. No.: B1285045
CAS No.: 930570-34-6
M. Wt: 284.58 g/mol
InChI Key: QYFOGUDLBMGKHS-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-propylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₂H₁₁BrClN and a molecular weight of 284.36 g/mol. Its structure features a quinoline backbone substituted with a bromine atom at position 6, a chlorine atom at position 4, and a propyl group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal and materials chemistry due to the reactivity of its halogen substituents, which enable cross-coupling reactions or nucleophilic substitutions. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data from CymitQuimica .

Properties

IUPAC Name

6-bromo-4-chloro-2-propylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFOGUDLBMGKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588920
Record name 6-Bromo-4-chloro-2-propylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930570-34-6
Record name 6-Bromo-4-chloro-2-propylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 930570-34-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-propylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and environmentally friendly solvents to achieve higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Electrophiles: Alkyl halides, acyl chlorides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, copper(I) iodide

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Br (6), Cl (4), C₃H₇ (2) C₁₂H₁₁BrClN 284.36 Halogen-rich; compact alkyl chain at C2.
4-Bromo-6-methoxy-2-methylquinoline Br (4), OCH₃ (6), CH₃ (2) C₁₁H₁₀BrNO 268.11 Methoxy group enhances solubility; methyl group limits steric hindrance.
6-Bromo-2-(4-isopropylphenyl)-4-(4-morpholinylcarbonyl)quinoline Br (6), C₆H₄-C₃H₇ (2), C₄H₈NO₂ (4) C₂₃H₂₃BrN₂O₂ 439.34 Bulky aryl and morpholine groups; potential kinase inhibition activity.

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: The chlorine at position 4 in the target compound increases electrophilicity compared to the methoxy group in the 4-bromo-6-methoxy analog . This makes the target compound more reactive in SNAr (nucleophilic aromatic substitution) reactions.

Steric and Electronic Influences :

  • The isopropylphenyl and morpholinylcarbonyl groups in the third compound introduce significant steric bulk and hydrogen-bonding capacity, which may favor interactions with protein targets (e.g., kinases). In contrast, the smaller substituents in the target compound prioritize synthetic versatility over target specificity.

Biological Relevance :

  • The morpholine-containing derivative is structurally analogous to kinase inhibitors (e.g., PI3K inhibitors), where the morpholine oxygen participates in key hydrogen-bonding interactions. The absence of such groups in the target compound limits its direct pharmacological utility but underscores its role as a precursor for further functionalization.

Biological Activity

6-Bromo-4-chloro-2-propylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C12H10BrClN, is characterized by the presence of bromine and chlorine substituents at specific positions on the quinoline ring, which influence its reactivity and biological interactions.

The structural characteristics of this compound contribute significantly to its biological activity. The compound's molecular weight is approximately 295.57 g/mol, and it features a bicyclic aromatic system that is known for its diverse pharmacological properties.

Property Value
Molecular FormulaC12H10BrClN
Molecular Weight295.57 g/mol
CAS Number930570-34-6
Physical StateSolid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. These interactions can lead to alterations in enzyme activity, modulation of signaling pathways, and potential therapeutic effects against various diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptor sites, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Case Study Example :
In a study conducted by researchers investigating the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Research Findings :
A recent investigation highlighted that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The study concluded that the compound's structure allows it to effectively target cancerous cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related quinoline derivatives:

Compound Name Key Features Biological Activity
6-Bromo-4-chloro-2-butylquinoline Similar halogen substitutionsModerate antimicrobial activity
6-Bromo-4-hydrazinoquinoline Presence of hydrazine groupEnhanced anticancer properties
6-Bromo-4-chloro-2-isopropylquinoline Isopropyl substitutionNotable antibacterial effects

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